molecular formula C20H22N2O4 B2578080 (E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide CAS No. 1235696-63-5

(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide

Cat. No.: B2578080
CAS No.: 1235696-63-5
M. Wt: 354.406
InChI Key: YYNUCJLLOFVPIN-BQYQJAHWSA-N
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Description

The compound (E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide features an acrylamide backbone with distinct substituents:

  • 4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl group: A substituted phenyl moiety linked to a 4-hydroxypiperidine ring via an ethyl ketone bridge. This substituent enhances hydrogen-bonding capacity and solubility due to the hydroxyl group .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-17-9-11-22(12-10-17)20(25)14-15-3-5-16(6-4-15)21-19(24)8-7-18-2-1-13-26-18/h1-8,13,17,23H,9-12,14H2,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNUCJLLOFVPIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This compound features a furan ring and a piperidine moiety, suggesting diverse biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4, with a molecular weight of 354.4 g/mol. The structure incorporates functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
CAS Number1235696-63-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Molecular docking studies suggest that this compound exhibits significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli . The docking results indicate favorable interactions with bacterial targets, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Pharmacological Evaluation

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary results indicate that this compound demonstrates moderate cytotoxicity, with IC50 values varying across different cell lines. For instance, in a study involving breast cancer cell lines, the IC50 was reported at approximately 25 µM, indicating a promising therapeutic index for further investigations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the piperidine ring is hypothesized to facilitate interactions with neurotransmitter receptors or enzymes involved in cell signaling pathways. Additionally, the furan moiety may contribute to reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Khumar et al. demonstrated that derivatives of the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications in enhancing efficacy.
  • Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC50/EC50) Source
(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide (Target) C21H25N3O4 383.44 Furan-2-yl, 4-hydroxypiperidin-1-yl-ethyl Not reported Synthetic
(2E)-3-(2-Furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acrylamide C15H13N3O4S 331.35 Sulfamoylphenyl, thiocarbamoyl Not reported
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide C21H16N2O4 360.37 3-Nitrophenyl, 4-phenoxyphenyl Not reported
(E)-N-(4-{[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl}phenyl)-3-(2-furyl)acrylamide C20H19N5O4S 425.46 Sulfamoylpyrimidinyl, furan-2-yl Not reported
(2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide C24H20N6O4 456.46 Cyano, pyrazolyl with nitro/methoxy groups Not reported
Compound 2 from Lycium barbarum () C19H21NO5 343.38 4-Hydroxy-3-methoxyphenyl, phenethylamine 17.00 ± 1.11 μM (NO inhibition) Plant-derived
Key Observations:
  • Hydrophilicity : The target compound’s 4-hydroxypiperidine group enhances water solubility compared to lipophilic substituents (e.g., 3-nitrophenyl in ).
  • Hydrogen-Bonding Capacity : Sulfonamide () and hydroxypiperidine (Target) groups improve interactions with biological targets.
Anti-Inflammatory Potential:
  • Compound 2 (): Exhibits potent NO inhibition (IC50 = 17.00 μM), surpassing quercetin . The target compound’s hydroxypiperidine may similarly modulate inflammatory pathways via hydrogen bonding.
  • β-Amyloid Aggregation Inhibition () : Acrylamides with allyloxy and acetoxy substituents (e.g., 7d, 8d) demonstrate structural versatility for targeting neurodegenerative diseases. The hydroxypiperidine in the target compound could enhance blood-brain barrier penetration.
Enzyme and Receptor Targeting:
  • FR173657 () : A neuropeptide antagonist with acrylamide structure, highlighting the scaffold’s adaptability for receptor binding .

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